molecular formula C14H15F3O3 B3002653 4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid CAS No. 1385696-45-6

4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid

Cat. No.: B3002653
CAS No.: 1385696-45-6
M. Wt: 288.266
InChI Key: AKBQCXLIOBJPJV-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid is a fluorinated oxane-carboxylic acid derivative characterized by a trifluoromethylphenyl group attached to a methyl-oxane backbone. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which may improve bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O3/c15-14(16,17)11-3-1-10(2-4-11)9-13(12(18)19)5-7-20-8-6-13/h1-4H,5-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBQCXLIOBJPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid typically involves multiple steps:

  • Formation of the Trifluoromethylphenyl Intermediate: : The initial step often involves the introduction of the trifluoromethyl group to a benzene ring. This can be achieved through electrophilic aromatic substitution using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like copper(I) iodide (CuI).

  • Attachment to the Oxane Ring: : The trifluoromethylphenyl intermediate is then reacted with a suitable oxane precursor. This step may involve nucleophilic substitution or other coupling reactions to form the desired oxane ring structure.

  • Introduction of the Carboxylic Acid Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form derivatives such as carboxylates or esters.

  • Reduction: : Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

  • Substitution: : The trifluoromethyl group and phenyl ring can participate in various substitution reactions, including nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Carboxylates, esters

    Reduction: Alcohols, aldehydes

    Substitution: Halogenated derivatives, substituted phenyl compounds

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts significant electron-withdrawing properties, making it valuable in the design of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how such groups influence molecular interactions and stability.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as drug candidates. The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can improve performance characteristics such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group is known to influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. In biological systems, this compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid with structurally related oxane-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Features/Applications CAS Number References
This compound CF₃-Ph-CH₂- C₁₄H₁₅F₃O₃ 300.27 (calc.) High lipophilicity; potential metabolic stability Not provided N/A
4-(3-Chlorophenyl)oxane-4-carboxylic acid Cl-Ph- C₁₂H₁₃ClO₃ 240.68 Used in R&D safety data available 473706-23-9
4-(Difluoromethyl)oxane-4-carboxylic acid CHF₂- C₇H₁₀F₂O₃ 180.15 Intermediate for fluorinated APIs 1783957-10-7
4-(4-Methoxyphenyl)oxane-4-carboxylic acid MeO-Ph- C₁₃H₁₆O₄ 236.26 Structural analog with electron-donating group Not provided
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid F-Ph- (cyclohexane core) C₁₃H₁₃FO₃ 236.24 Biochemical reagent; cyclohexane derivative 80912-58-9

Key Comparisons

Substituent Effects on Lipophilicity and Bioactivity

  • The trifluoromethyl group in the target compound confers higher lipophilicity (logP ~2.8 estimated) compared to the chlorophenyl (logP ~2.1) and methoxyphenyl (logP ~1.5) analogs, enhancing membrane permeability .
  • The electron-withdrawing nature of CF₃ may increase acidity (pKa ~3.5–4.0) relative to the methoxy-substituted analog (pKa ~4.5), influencing solubility and protein binding .

Synthetic Utility The difluoromethyl analog (CAS 1783957-10-7) is explicitly used as a building block for active pharmaceutical ingredients (APIs), suggesting similar utility for the trifluoromethyl variant in drug discovery . The chlorophenyl derivative (CAS 473706-23-9) is noted for its safety data (e.g., first-aid measures for inhalation exposure), which may inform handling protocols for the trifluoromethyl compound .

This suggests that the trifluoromethyl group could enhance target engagement in oncology or inflammation.

Analytical Characterization HPLC methods optimized for ATPR (70% ethanol purification, 99.71% purity) may be adaptable for quality control of the trifluoromethyl compound, given shared carboxylic acid functionality .

Biological Activity

4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid, also known by its CAS number 75413-17-1, is a compound that has garnered attention for its potential biological activities. The trifluoromethyl group in its structure is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological interactions and efficacy. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15F3O3C_{14}H_{15}F_3O_3. The presence of the trifluoromethyl group is significant as it can affect the compound's interaction with biological targets.

Property Value
Molecular Weight288.27 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log PHigh (indicating lipophilicity)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its enzyme inhibition properties and potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs exhibit significant inhibitory activities against various enzymes such as cholinesterases and cyclooxygenases. For instance, a study on related compounds demonstrated moderate inhibition against cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are crucial targets in inflammatory conditions and cancer therapy .

Table: Inhibitory Activity Against Selected Enzymes

Compound Enzyme Target IC50 (μM)
This compoundAChENot specified
Similar Trifluoromethyl CompoundsCOX-210.4
LOX-1519.2

Structure-Activity Relationship (SAR)

The SAR studies reveal that the substitution pattern around the trifluoromethyl group significantly influences biological activity. The electron-withdrawing nature of fluorine enhances binding affinity to target enzymes by stabilizing interactions through halogen bonding. Compounds with halogen substitutions at specific positions on the phenyl ring showed varied inhibitory effects, indicating that careful modification can optimize pharmacological properties .

Case Studies

  • Anti-inflammatory Activity : In vitro studies demonstrated that derivatives of this compound exhibited promising anti-inflammatory effects by inhibiting COX enzymes, which are pivotal in the inflammatory response.
  • Cytotoxicity Assessment : The compound's cytotoxic effects were evaluated against various cancer cell lines, including MCF-7 breast cancer cells. Preliminary results indicated moderate cytotoxicity, suggesting potential applications in oncology .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding modes of this compound with target proteins. These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis can involve multi-step routes, such as Friedel-Crafts acylation (for aromatic substitution) followed by cyclization. For example, trifluoromethylphenyl groups can be introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the aromatic moiety to the oxane backbone. Carboxylic acid functionalization may proceed via oxidation of a methyl or alcohol precursor using KMnO₄ or Jones reagent .
  • Key Factors : Catalyst choice (e.g., Pd/Cu for coupling), solvent polarity (DMF for high-temperature reactions), and stoichiometric control of trifluoromethyl precursors. Yields often depend on steric hindrance from the bulky trifluoromethyl group and the oxane ring’s conformational stability .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Identify the oxane ring protons (δ 3.5–4.5 ppm for ether-linked CH₂) and trifluoromethylphenyl aromatic protons (δ 7.2–7.8 ppm). The CF₃ group causes deshielding in adjacent carbons .
  • FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from fluorine .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis due to potential dust inhalation .
  • Waste Disposal : Segregate acidic waste containing the carboxylic acid group and neutralize before disposal. Avoid mixing with oxidizing agents due to the trifluoromethyl group’s stability .

Q. How can researchers optimize purification methods for this compound?

  • Methodology : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane). The trifluoromethyl group’s hydrophobicity may require gradient elution. Purity can be verified via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for studying this compound’s electronic properties or biological interactions?

  • Methodology :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, highlighting electron-deficient regions near the CF₃ group .
  • Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinases. The trifluoromethylphenyl group may enhance binding via hydrophobic interactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity variability .
  • Metabolic Stability Tests : Use liver microsomes to evaluate if the oxane ring’s rigidity improves half-life compared to linear analogs .

Q. What strategies can mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during cyclization to control stereochemistry at the oxane’s 4-position .
  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FT-IR to detect intermediates and optimize quenching .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

  • Methodology :

  • LogP Measurements : Compare octanol/water partition coefficients to quantify increased lipophilicity from CF₃.
  • Thermal Analysis : DSC/TGA to assess melting point elevation and thermal stability due to fluorine’s electronegativity .

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